Technical Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride
Technical Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride
Structural Pharmacophore & Synthetic Utility Profile[1]
Executive Summary
(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine building block used primarily in medicinal chemistry to introduce a conformationally restricted isobutyl bioisostere . Unlike flexible alkyl chains, the cyclopropane ring locks the spatial orientation of the gem-dimethyl group, enhancing receptor binding affinity through entropy reduction while simultaneously blocking metabolic hotspots (CYP450 oxidation). This guide details its physicochemical profile, synthetic pathways, and application in high-value drug design.
Part 1: Chemical Identity & Structural Analysis[2]
The compound consists of a primary aminomethyl group attached to a cyclopropane ring substituted with two methyl groups at the C2 position. The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the volatile, hygroscopic free base.
Physicochemical Properties Table[1][2][3]
| Property | Data | Note |
| IUPAC Name | (2,2-dimethylcyclopropyl)methanamine hydrochloride | |
| CAS Number | 926019-11-6 (HCl salt) | Free base: 55662-66-3 |
| Molecular Formula | C₆H₁₃N[1][3][4][5][6][7][8][9] · HCl | |
| Molecular Weight | 135.64 g/mol | 99.17 (Free Base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSO | Low: Hexanes, Et₂O |
| pKa (Conj. Acid) | ~10.2 - 10.5 | Typical for primary alkyl amines |
| H-Bond Donors | 3 | (NH₃⁺) |
| H-Bond Acceptors | 0 |
Stereochemical Considerations
The C1 position is chiral. The compound is typically supplied as a racemate (mixture of R and S enantiomers). However, asymmetric synthesis or chiral resolution is often required for late-stage drug candidates, as the vector of the amine relative to the gem-dimethyl group significantly impacts binding pocket occupancy.
Part 2: Medicinal Chemistry Applications (The "Why")
The utility of (2,2-dimethylcyclopropyl)methanamine stems from two core medicinal chemistry principles: the Thorpe-Ingold Effect (conformational restriction) and Metabolic Blocking .
1. Bioisosterism & Conformational Locking
The gem-dimethylcyclopropyl moiety acts as a rigidified analogue of an isobutyl group (as found in Leucine).
-
Flexible Isobutyl: Rotates freely, entropic penalty upon binding.
-
Rigid Cyclopropyl: Pre-organized conformation. If the conformation matches the bioactive pose, potency increases significantly due to reduced entropic loss (
).
2. Metabolic Stability
The C2 gem-dimethyl group sterically hinders the cyclopropane ring from enzymatic attack. Furthermore, it replaces abstractable protons with methyl groups, blocking potential oxidation sites often targeted by Cytochrome P450 enzymes.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR comparison showing how the cyclopropyl scaffold improves binding affinity and metabolic stability compared to a standard isobutyl group.
Part 3: Synthetic Routes & Process Chemistry[1][11]
Synthesis typically proceeds via the construction of the cyclopropane ring followed by functional group interconversion (FGI) to the amine.
Primary Synthetic Strategies
-
Carbenoid Addition (Simmons-Smith): Reaction of methallyl amine derivatives with diiodomethane/Zn-Cu. This is direct but requires careful handling of zinc carbenoids.
-
Amide Reduction (Preferred): Cyclopropanation of an ester precursor, hydrolysis to the acid, conversion to the amide, and final reduction to the amine. This route is more scalable and allows for intermediate purification.
Visualization: Synthesis Workflow
Caption: Step-wise synthetic pathway from acyclic precursors to the final hydrochloride salt.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of (2,2-dimethylcyclopropyl)methanamine HCl via reduction of 2,2-dimethylcyclopropanecarboxamide.
Note: This protocol assumes the starting material, 2,2-dimethylcyclopropanecarboxamide, has been secured or synthesized via standard ester aminolysis.
Reagents
-
2,2-Dimethylcyclopropanecarboxamide (1.0 eq)[3]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq, 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) (for quenching)
-
HCl in 1,4-Dioxane (4.0 M)
Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Charging: Add anhydrous THF (10 mL/g of substrate) and cool to 0°C using an ice bath. Carefully add LiAlH₄ solution (2.5 eq) dropwise via syringe. Caution: Exothermic.
-
Addition: Dissolve 2,2-dimethylcyclopropanecarboxamide in minimal anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 6–12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS for disappearance of amide.
-
Quenching (Fieser Method): Cool reaction to 0°C. Dilute with diethyl ether. Carefully add:
-
mL water (
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL water.
-
Stir until a white granular precipitate forms.
-
mL water (
-
Isolation: Filter the mixture through a Celite pad. Wash the pad with diethyl ether. Dry the combined filtrate over anhydrous MgSO₄ and concentrate in vacuo to yield the crude free amine (volatile oil).
-
Salt Formation: Dissolve the crude oil in dry diethyl ether (or dichloromethane). Cool to 0°C. Add HCl in Dioxane (1.5 eq) dropwise. The white hydrochloride salt will precipitate immediately.
-
Purification: Filter the solid, wash with cold ether, and dry under high vacuum. Recrystallize from MeOH/Et₂O if necessary.
Part 5: Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or sealed container. Exposure to moisture will lead to clumping and difficulty in accurate weighing.
-
Thermal Stability: Stable at room temperature. Melting point generally >150°C (decomposition).
Safety Precautions (E-E-A-T)
-
Inhalation: Amine salts can be potent respiratory irritants.[10] Handle only in a fume hood.
-
Skin Contact: Corrosive/Irritant.[1][3][9] Wear nitrile gloves and lab coat.
-
Incompatibility: Strong oxidizing agents.[9] Avoid mixing free base with acid chlorides or anhydrides unless intended for reaction (exothermic).
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 11235123 [(2,2-Dimethylcyclopropyl)methanamine hydrochloride]. National Center for Biotechnology Information (2024). Link
-
-
Medicinal Chemistry (Gem-Dimethyl Effect)
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. (Contextual usage of the moiety in Paxlovid/Nirmatrelvir). Link
-
-
Synthesis & Reactivity
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Foundational chemistry for the ring synthesis). Link
-
-
Supplier Data (Physical Properties)
Sources
- 1. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Dimethylcyclopropane-1-carbaldehyde | C6H10O | CID 14225662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,2-dimethylcyclopropyl)methanamine hydrochloride (926019-11-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. You are being redirected... [hit2lead.com]
- 6. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
- 7. (2,2-Dichloro-1-methylcyclopropyl)methanamine hydrochloride | C5H10Cl3N | CID 23344246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
